(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
CAS No.: 886953-14-6
Cat. No.: VC4446776
Molecular Formula: C17H16ClN3O3S
Molecular Weight: 377.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886953-14-6 |
|---|---|
| Molecular Formula | C17H16ClN3O3S |
| Molecular Weight | 377.84 |
| IUPAC Name | [4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C17H16ClN3O3S/c1-23-12-5-4-11(18)15-14(12)19-17(25-15)21-8-6-20(7-9-21)16(22)13-3-2-10-24-13/h2-5,10H,6-9H2,1H3 |
| Standard InChI Key | JNDXPYMRKIBDCL-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Introduction
The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a heterocyclic organic molecule that integrates multiple functional groups, including a benzo[d]thiazole core, a piperazine ring, and a furan moiety. These structural features make it a potential candidate for various pharmacological applications, particularly in antimicrobial, anticancer, and bioactive studies.
Structural Overview
| Property | Details |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | ~377.85 g/mol |
| Core Functional Groups | Benzo[d]thiazole, Piperazine, Furan |
| Key Substituents | 7-Chloro group on benzo[d]thiazole; Methoxy group; Furan ring |
The compound's heterocyclic framework is notable for its electronic and steric properties, which influence its biological activity. The benzo[d]thiazole nucleus is often associated with antimicrobial and anticancer properties, while the piperazine ring enhances solubility and receptor binding.
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the benzo[d]thiazole core: Starting from 4-chloroaniline derivatives, cyclization with sulfur-containing reagents yields the benzo[d]thiazole scaffold.
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Piperazine coupling: The piperazine ring is introduced through nucleophilic substitution or amide bond formation.
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Furan attachment: The furan moiety is incorporated via acylation or condensation reactions using furan derivatives.
These steps are optimized to maintain regioselectivity and yield high-purity products for biological evaluation.
Antimicrobial Activity
The combination of benzo[d]thiazole and piperazine in the molecular structure has been shown to enhance antimicrobial properties in related compounds. Studies suggest that:
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The chloro and methoxy substituents improve lipophilicity, aiding membrane penetration.
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Heterocyclic moieties like furan contribute to binding affinity with bacterial enzymes or DNA .
Antitumoral Potential
Heterocyclic compounds containing benzo[d]thiazole derivatives are known to inhibit tubulin polymerization or interact with DNA topoisomerases, making them effective against cancer cell lines .
Other Applications
The compound's structure suggests potential applications in:
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CNS-related disorders due to the piperazine ring's ability to modulate neurotransmitter receptors.
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Anti-inflammatory activities via interaction with COX enzymes.
Analytical Data
| Technique | Key Observations |
|---|---|
| FTIR Spectroscopy | Characteristic C=O stretching at ~1680 cm; C-Cl stretching at ~750 cm. |
| NMR Spectroscopy | Proton signals for methoxy (-OCH) group and aromatic protons distinguishable. |
| Mass Spectrometry | Molecular ion peak at ~378 m/z confirming molecular weight. |
These analytical methods confirm the structural integrity and purity of the compound.
Comparative Analysis with Related Compounds
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